molecular formula C19H22N2O2 B023300 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid CAS No. 85098-64-2

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Cat. No.: B023300
CAS No.: 85098-64-2
M. Wt: 310.4 g/mol
InChI Key: YFSCBWDAVTYIMM-UHFFFAOYSA-N
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Description

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C19H22N2O2. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those with analgesic properties. The compound features a piperidine ring substituted with a benzyl group and a phenylamino group, making it a versatile building block in medicinal chemistry.

Scientific Research Applications

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including analgesic and anesthetic properties.

    Medicine: Serves as a precursor in the development of pharmaceutical agents, particularly those targeting pain management.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements include H302, H315, H319, H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that this compound is an intermediate in the preparation of fentanyl derivatives , which are potent opioid receptor agonists. Therefore, it’s plausible that the compound may interact with opioid receptors.

Result of Action

As an intermediate in the synthesis of potent analgesics, it’s likely that its action results in significant pain relief .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Attachment of the Phenylamino Group: The phenylamino group is incorporated through amination reactions, where aniline or its derivatives react with the piperidine ring.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems are used.

    Catalysts and Solvents: Catalysts such as palladium on carbon and solvents like dimethyl sulfoxide or methanol are commonly employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl and phenylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    1-Benzyl-4-piperidone: Another piperidine derivative used in pharmaceutical synthesis.

    4-Anilino-1-benzylpiperidine: Shares structural similarities and is used in similar applications.

Uniqueness: 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenylamino groups makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Properties

IUPAC Name

4-anilino-1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCBWDAVTYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234187
Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85098-64-2
Record name 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid
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Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
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Record name 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
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Record name 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid
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Record name 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLIC ACID
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